FK-866 is a member of benzamides and a N-acylpiperidine. Daporinad has been used in trials studying the treatment of Melanoma, Cutaneous T-cell Lymphoma, and B-cell Chronic Lymphocytic Leukemia. Daporinad is a small molecule with potential antineoplastic and antiangiogenic activities. Daporinad binds to and inhibits nicotinamide phosphoribosyltransferase (NMPRTase), inhibiting the biosynthesis of nicotinamide adenine dinucleotide (NAD+) from niacinamide (vitamin B3), which may deplete energy reserves in metabolically active tumor cells and induce tumor cell apoptosis. In addition, this agent may inhibit tumor cell production of vascular endothelial growth factor (VEGF), resulting in the inhibition of tumor angiogenesis. The coenzyme NAD+ plays an essential role in cellular redox reactions, including the redox reaction linking the citric acid cycle and oxidative phosphorylation.
Related Compounds
Nicotinamide Adenine Dinucleotide (NAD+)
Relevance: Daporinad exerts its anti-cancer effects by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway []. This inhibition disrupts NAD+ biosynthesis, leading to a depletion of cellular NAD+ levels. As NAD+ is essential for various cellular processes, its depletion has significant consequences for cell survival, particularly in rapidly dividing cancer cells, making the NAD+ pathway a target for anticancer therapies [].
Relevance: Daporinad itself belongs to the class of NAMPT inhibitors []. Studying other NAMPT inhibitors allows researchers to compare their efficacy, potency, and potential off-target effects with those of Daporinad. This comparative analysis can help in understanding structure-activity relationships and optimizing the development of more potent and selective NAMPT inhibitors for cancer treatment. Several other NAMPT inhibitors are mentioned throughout the provided papers:
* **STF31, CAY10618, GMX1778** []: These NAMPT inhibitors were highlighted alongside Daporinad for their striking B-cell selectivity, suggesting potential in treating B-cell malignancies.* **OT82, STF118804, KPT9274** []: These NAMPT inhibitors, along with the previously mentioned compounds, are being investigated for their potential in treating refractory B-cell malignancies due to their favorable PK/PD and safety profiles.
Osimertinib
Relevance: While structurally unrelated to Daporinad, Osimertinib is relevant in the context of acquired resistance to EGFR-TKIs in NSCLC. Research suggests that some NSCLC tumors develop resistance to TKIs through epithelial-mesenchymal transition (EMT) []. Interestingly, this resistance mechanism, characterized by increased NNMT expression, can be countered by inhibiting the NAD+ salvage pathway, a pathway targeted by Daporinad []. This finding suggests a potential therapeutic strategy combining Daporinad or similar NAD+ depleting agents with Osimertinib to overcome TKI resistance in NSCLC.
1-Methylnicotinamide
Relevance: Increased NNMT activity, resulting in higher 1-Methylnicotinamide levels, is implicated in acquired resistance to EGFR-TKIs in NSCLC [, ]. This increased activity diverts nicotinamide away from NAD+ biosynthesis, contributing to a dependence on the NAD+ salvage pathway, a vulnerability that Daporinad exploits []. Measuring 1-Methylnicotinamide in liquid biopsies could potentially serve as a biomarker for TKI response and tumor progression in NSCLC, guiding treatment decisions and potentially identifying patients who might benefit from Daporinad or other NAD+ depleting agents.
Venetoclax
Relevance: While structurally and mechanistically different from Daporinad, Venetoclax serves as a comparative agent in studies investigating drug sensitivity in B-cell acute lymphoblastic leukemia (B-ALL) []. Notably, Navitoclax, an inhibitor of BCL-2, BCL-XL, and BCL-W, exhibited more consistent efficacy in B-ALL samples compared to the BCL-2 specific Venetoclax []. This observation highlights the importance of targeting multiple anti-apoptotic proteins in B-ALL, suggesting that combining Daporinad with agents like Navitoclax, which target a broader range of anti-apoptotic proteins, could potentially enhance treatment efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZ-1355 is an effctive lipid-lowering compound, which also inhibits platelet aggregation in vivo and elevates the prostaglandin I2/thromboxane A2 ratio in vitro.